molecular formula C16H18O4S B13104650 1-Methoxy-3-[(3-methoxyphenyl)methylsulfonylmethyl]benzene

1-Methoxy-3-[(3-methoxyphenyl)methylsulfonylmethyl]benzene

Cat. No.: B13104650
M. Wt: 306.4 g/mol
InChI Key: HMJRGACDULGXJI-UHFFFAOYSA-N
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Description

1-Methoxy-3-[(3-methoxyphenyl)methylsulfonylmethyl]benzene is an organic compound characterized by its unique molecular structure, which includes methoxy groups and a sulfonylmethyl linkage

Preparation Methods

The synthesis of 1-Methoxy-3-[(3-methoxyphenyl)methylsulfonylmethyl]benzene typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-methoxybenzene and 3-methoxybenzyl chloride.

    Reaction Conditions: The key step involves the sulfonylation of the benzyl chloride derivative. This is achieved by reacting it with a sulfonyl chloride in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-Methoxy-3-[(3-methoxyphenyl)methylsulfonylmethyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methoxy-3-[(3-methoxyphenyl)methylsulfonylmethyl]benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-Methoxy-3-[(3-methoxyphenyl)methylsulfonylmethyl]benzene exerts its effects involves interactions with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Methoxy-3-[(3-methoxyphenyl)methylsulfonylmethyl]benzene can be compared with other similar compounds, such as:

    1-Methoxy-3-methylbenzene: This compound lacks the sulfonylmethyl group, making it less reactive in certain chemical reactions.

    3-Methoxybenzyl chloride: This compound is a precursor in the synthesis of the target compound and lacks the sulfonyl group.

    1-Methoxy-3-(methylsulfinyl)benzene: This compound contains a sulfinyl group instead of a sulfonyl group, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of methoxy and sulfonylmethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H18O4S

Molecular Weight

306.4 g/mol

IUPAC Name

1-methoxy-3-[(3-methoxyphenyl)methylsulfonylmethyl]benzene

InChI

InChI=1S/C16H18O4S/c1-19-15-7-3-5-13(9-15)11-21(17,18)12-14-6-4-8-16(10-14)20-2/h3-10H,11-12H2,1-2H3

InChI Key

HMJRGACDULGXJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CS(=O)(=O)CC2=CC(=CC=C2)OC

Origin of Product

United States

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